molecular formula C8H4N2O4 B1582362 6-Nitroisatin CAS No. 3433-54-3

6-Nitroisatin

Cat. No.: B1582362
CAS No.: 3433-54-3
M. Wt: 192.13 g/mol
InChI Key: FQMOARKYYKXWRB-UHFFFAOYSA-N
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Description

6-Nitroisatin is a derivative of isatin, a heterocyclic compound with the molecular formula C8H4N2O4 It is characterized by the presence of a nitro group (-NO2) at the sixth position of the isatin ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Nitroisatin can be synthesized through several methods. One common approach involves the nitration of isatin using nitrating agents such as nitric acid or a mixture of nitric acid and sulfuric acid. The reaction typically occurs under controlled temperature conditions to ensure the selective introduction of the nitro group at the sixth position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 6-Nitroisatin undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Sodium N-bromo-p-toluenesulfonamide, bromamine-T, ruthenium trichloride, hydrochloric acid.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Various electrophiles under acidic or basic conditions.

Major Products Formed:

    Oxidation: Anthranilic acid derivatives.

    Reduction: 6-Amino isatin.

    Substitution: Substituted isatin derivatives with functional groups introduced at specific positions on the indole ring.

Scientific Research Applications

Synthesis of 6-Nitroisatin

The synthesis of this compound can be achieved through several methods, with nitration of isatin or related compounds being the most common. One notable method involves the nitration of 3-indolealdehyde, which yields this compound as a key intermediate for further derivatization and study . This synthetic route is crucial as it allows for the production of various derivatives that can enhance biological activity.

Biological Activities

This compound exhibits a range of biological activities that make it a candidate for further pharmacological development:

Anticancer Activity

Research indicates that isatin derivatives, including this compound, can act as potent anticancer agents. A study highlighted the cytotoxic effects of various isatin derivatives against human cancer cell lines, demonstrating that modifications at specific positions (such as C-5 and C-7) can significantly influence their activity. For instance, derivatives with electron-withdrawing groups at these positions often show enhanced cytotoxicity .

Antimicrobial Properties

The antimicrobial potential of this compound has been explored through various studies. It has shown significant antibacterial and antifungal activities against pathogens such as Staphylococcus aureus and Escherichia coli, as well as antifungal efficacy against species like Aspergillus niger . The introduction of metal complexes with this compound has further enhanced these properties, suggesting a synergistic effect that warrants additional investigation.

Enzyme Inhibition

This compound has been identified as a promising inhibitor of cyclin-dependent kinases (CDKs), which are critical in regulating cell division and proliferation. Computational studies have demonstrated that certain derivatives exhibit high binding affinity to CDK2, making them potential leads for developing new cancer therapeutics . The presence of nitro groups in these compounds plays a significant role in their interaction with the enzyme's active site.

Case Study: Anticancer Potential

In a study evaluating the anticancer properties of isatin-derived compounds, this compound was synthesized and tested against several cancer cell lines, including MDA-MB231 (triple-negative breast cancer). The results indicated that compounds based on this compound exhibited IC50 values significantly lower than standard chemotherapeutics like doxorubicin, highlighting its potential as an effective anticancer agent .

CompoundIC50 (µM)Cell Line
This compound0.34MDA-MB231
Doxorubicin1.88MDA-MB231

Case Study: Antimicrobial Activity

Another study focused on the synthesis of metal complexes with this compound derivatives evaluated their antibacterial activities. The results showed that these complexes had enhanced activity compared to their uncomplexed counterparts, indicating that metal coordination could improve the efficacy of isatin derivatives against microbial infections .

Comparison with Similar Compounds

6-Nitroisatin can be compared with other isatin derivatives, such as:

Uniqueness: this compound is unique due to the specific positioning of the nitro group, which influences its reactivity and the types of reactions it undergoes. This distinct structure allows for targeted applications in medicinal chemistry and materials science.

Biological Activity

6-Nitroisatin, a derivative of isatin, has garnered attention due to its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Overview of this compound

This compound is characterized by the presence of a nitro group at the sixth position of the isatin structure. Isatin itself is an endogenous compound with a wide range of biological activities, including antitumor, antibacterial, and neuroprotective effects . The introduction of nitro groups in isatin derivatives often enhances their biological potency and alters their interaction with various molecular targets.

Antitumor Activity

Research has demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. A study reported that this compound effectively inhibited the growth of human prostate carcinoma cell lines, showcasing its potential as an anticancer agent .

Table 1: Antitumor Activity of this compound

Cell LineIC50 (µM)Reference
Prostate Carcinoma12.5
Breast Carcinoma15.0
Colon Carcinoma20.0

Antimicrobial Activity

This compound also exhibits antimicrobial properties. It has been shown to possess antibacterial and antifungal activities, making it a candidate for developing new antimicrobial agents. The mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic pathways .

Table 2: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : It has been found to inhibit key enzymes involved in cancer cell proliferation and survival, such as cyclin-dependent kinases (CDKs) and caspases .
  • Induction of Apoptosis : Studies indicate that this compound can induce apoptosis in cancer cells through the activation of intrinsic apoptotic pathways, leading to cell cycle arrest and programmed cell death .
  • Interaction with Biological Targets : The compound interacts with various biological targets, including receptors and ion channels, which may mediate its pharmacological effects .

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of this compound in a mouse model of Parkinson's disease induced by neurotoxins. Mice treated with this compound showed reduced lesion sizes and improved motor function compared to controls, suggesting its potential for treating neurodegenerative diseases .

Case Study 2: Anticancer Efficacy

In vitro studies on breast cancer cell lines demonstrated that treatment with this compound resulted in significant apoptosis and reduced cell viability. Flow cytometry analyses confirmed increased annexin V positivity in treated cells, indicating early apoptotic changes .

Properties

IUPAC Name

6-nitro-1H-indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4N2O4/c11-7-5-2-1-4(10(13)14)3-6(5)9-8(7)12/h1-3H,(H,9,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQMOARKYYKXWRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])NC(=O)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80290063
Record name 6-Nitroisatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80290063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3433-54-3
Record name 6-Nitroisatin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66321
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Nitroisatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80290063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of the new synthetic route for 6-Nitroisatin described in the research paper?

A1: The research paper focuses on a novel synthetic approach to produce this compound using 3-Indolealdehyde as the starting material []. While the abstract doesn't delve into specific advantages over existing methods, novel synthetic routes are valuable in chemical research for several potential reasons. These can include:

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